Ethylmalonic acid-d3

説明

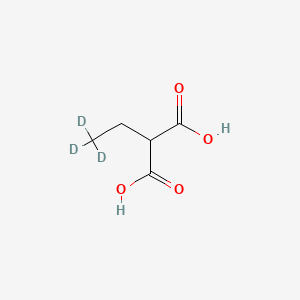

Structure

3D Structure

特性

IUPAC Name |

2-(2,2,2-trideuterioethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXDFUAPNAMPJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations Utilizing Ethyl 2,2,2 D3 Malonic Acid

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically substituted counterparts. princeton.edu Measuring the deuterium (B1214612) KIE has become a widespread and insightful tool for probing the transition state of a reaction's rate-limiting step. jmest.org

Deuterium labeling is a powerful technique for investigating reaction mechanisms. The substitution of a hydrogen (H) atom with a deuterium (D) atom introduces a minimal change to the molecule's basic chemical functions but can lead to a discernible change in the reaction rate, known as the KIE. chem-station.com This effect stems from the fundamental physical properties of isotopes; isotopic substitution does not alter the potential energy surface of a reaction, but it does affect mass-dependent properties, most notably vibrational frequencies. princeton.edu

The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. Consequently, if a C-H bond is being broken in the rate-determining step of a reaction, the deuterated version of the molecule will typically react more slowly than the non-deuterated version. princeton.edu This difference in reaction rates, expressed as the ratio kH/kD, provides crucial information for understanding reaction pathways. jmest.org

The interpretation of KIE data is a cornerstone of physical organic chemistry for determining reaction mechanisms. jmest.orgresearchgate.net The ratio of the rate constant for the non-deuterated reactant (kH) to the rate constant for the deuterated reactant (kD) is key. jmest.org

Normal KIE: A kH/kD ratio greater than 1 (kH/kD > 1) is termed a "normal" KIE. jmest.org A significant primary normal KIE is typically interpreted as evidence that the bond to the isotope is being broken or formed in the rate-determining step of the reaction. researchgate.netnih.gov

Inverse KIE: A kH/kD ratio less than 1 (kH/kD < 1) is known as an "inverse" KIE. jmest.org This often occurs when the bonding to the isotope becomes stiffer or more constrained in the transition state compared to the reactant state.

No KIE: A kH/kD ratio equal to 1 indicates that the C-H bond is not involved in the rate-determining step. nih.gov

By measuring the KIE, chemists can gain valuable insights into the transition state structure and determine whether a specific C-H bond cleavage is a critical, rate-limiting event. nih.gov However, it is important to note that even a strong primary KIE does not definitively prove that the bond cleavage occurs in the rate-determining step, as other factors can influence the observed effect. epfl.ch The analysis must consider the entire reaction mechanism, as the observed KIE can be a weighted average of multiple partially rate-limiting steps. researchgate.net

Table 1: Interpretation of Kinetic Isotope Effect (KIE) Values

| KIE Value (kH/kD) | Interpretation | Implication for Reaction Mechanism |

| > 1 (Normal) | C-H bond breaking is part of the rate-determining step. researchgate.netnih.gov | The reaction rate is sensitive to the mass of the hydrogen isotope. |

| ≈ 1 | C-H bond breaking is not involved in the rate-determining step. nih.gov | The isotopic substitution has no effect on the rate of the slowest step. |

| < 1 (Inverse) | The C-H bond becomes stiffer or more sterically hindered in the transition state. jmest.org | The transition state involves a change in hybridization or bonding geometry at the labeled position. |

Reaction Pathway Elucidation

Isotopically labeled compounds like Ethyl-2,2,2-d3-malonic acid serve as tracers, allowing researchers to follow the path of specific atoms through complex chemical transformations.

The strategic placement of deuterium atoms on a reactant molecule allows chemists to track their position in the final products, providing direct evidence for proposed reaction mechanisms. By employing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can precisely determine where the deuterium labels reside after the reaction is complete. This "label tracing" is instrumental in identifying transient intermediates and verifying the sequence of bond-forming and bond-breaking events. For example, if a deuterium atom moves from one carbon to another during a reaction, it provides strong support for a rearrangement mechanism.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). Malonic acid and its derivatives are well-known to undergo decarboxylation upon heating. masterorganicchemistry.comwikipedia.org The reaction typically proceeds through a cyclic, concerted transition state, resulting in an enol intermediate which then tautomerizes. masterorganicchemistry.com

Deuterium labeling is a powerful tool for studying the mechanism of these reactions. For instance, in the decarboxylation of malonic acid itself, the keto-enol tautomerization that precedes or follows the C-C bond cleavage can be studied via hydrogen/deuterium (H/D) isotopic exchange. nsf.gov The rate of exchange of the α-hydrogen for deuterium provides a measure of the enolization rate. nsf.gov Studies on the bromination of malonic acid in the Belousov-Zhabotinsky reaction revealed a primary isotopic effect on the enolization kinetic constant, with a kH/kD ratio of 7.6, indicating that the cleavage of the C-H bond at the central carbon is a key step in forming the enol intermediate. nih.gov

In photoredox-catalyzed hydrodecarboxylation of malonic acid derivatives, kinetic analysis has been used to probe the mechanism. In one study, the lack of a kinetic isotope effect (KIE ≈ 1.01) when generating a deuterated hydrogen atom donor in situ indicated that the hydrogen atom transfer step was not rate-limiting. nih.gov This suggests that the initial single electron oxidation and subsequent loss of CO₂ are the turnover-limiting events. nih.gov

Table 2: Experimental Data on Isotope Effects in Malonic Acid Reactions

| Reaction Studied | Isotope Label Position | Observed KIE (kH/kD) | Mechanistic Conclusion |

| Enolization of Malonic Acid (BZ Reaction) nih.gov | Methylene (B1212753) C-H vs C-D | 7.6 | C-H bond cleavage is a primary event in the rate-determining enolization step. nih.gov |

| Photoredox Hydrodecarboxylation nih.gov | Deuterated H-atom donor | 1.01 | Hydrogen atom transfer is not the rate-limiting step in the reaction. nih.gov |

Malonic acid and its derivatives can serve as efficient precursors for acylation reactions, particularly for acetylating amines in solid-phase peptide synthesis. nih.goviucc.ac.il The mechanism involves the in situ formation of a reactive ketene (B1206846) intermediate. nih.govresearchgate.net This process is initiated by an activating agent, which facilitates the decarboxylation of the malonic acid precursor to form the ketene, which then rapidly acylates the target amine. nih.gov

DFT (Density Functional Theory) studies support a kinetically favorable concerted mechanism for the formation of CO₂ and the ketene, which leads to the thermodynamically stable acylated product. nih.gov While direct experimental use of Ethyl-2,2,2-d3-malonic acid in these specific acylation studies is not detailed in the provided context, isotopic labeling would be a prime method to further probe this mechanism. For example, by using a deuterated malonic acid, a kinetic isotope effect could be measured for the ketene formation step. The presence of a significant KIE would provide strong evidence that the removal of the α-proton is involved in the rate-determining step of ketene generation, further solidifying the proposed concerted pathway. nih.gov The ketene intermediates themselves, derived from various malonic acid precursors, have been characterized by in situ ¹H-NMR. nih.govresearchgate.net

Computational Chemistry Approaches in Mechanistic Studies

Computational chemistry has become an indispensable tool in the study of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For isotopically labeled compounds like Ethyl-2,2,2-d3-malonic acid, computational models can predict and rationalize the effects of isotopic substitution on reaction pathways and rates.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying organic reactions. mdpi.comnih.gov DFT calculations are instrumental in mapping the potential energy surface of a reaction, which allows for the determination of the energies of reactants, products, intermediates, and, most crucially, transition states.

The core principle of DFT is that the energy of a molecule can be determined from its electron density. mdpi.com By solving the Kohn-Sham equations, DFT methods can provide optimized geometries and energies for various species along a reaction coordinate. For a reaction involving Ethyl-2,2,2-d3-malonic acid, DFT would be employed to:

Optimize Geometries: The three-dimensional structures of the reactants, including Ethyl-2,2,2-d3-malonic acid and any other reacting species, are optimized to find their lowest energy conformations. Similarly, the structures of the products and any proposed intermediates are also calculated.

Locate Transition States: A transition state represents the highest energy point along the minimum energy pathway between reactants and products. nih.gov Locating this saddle point on the potential energy surface is a critical step in understanding the reaction mechanism. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Calculate Reaction Energetics: With the energies of the reactants (Ereactants) and the transition state (ETS) determined, the activation energy (ΔE‡) of the reaction can be calculated as:

ΔE‡ = ETS - Ereactants

For reactions involving Ethyl-2,2,2-d3-malonic acid, DFT calculations can provide a quantitative picture of the energy landscape. For instance, in a hypothetical decarboxylation reaction, DFT could be used to model the step-wise versus concerted nature of the mechanism and to determine the activation barriers for each pathway.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT calculations for a generic reaction of Ethyl-2,2,2-d3-malonic acid.

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants (Ethyl-2,2,2-d3-malonic acid + Reagent) | -650.12345 | 0.0 |

| Transition State | -650.08765 | 22.5 |

| Intermediate | -650.10987 | 8.5 |

| Product Complex | -650.14567 | -13.9 |

Modeling of Deuterium Effects on Reaction Profiles

The substitution of hydrogen with deuterium in Ethyl-2,2,2-d3-malonic acid can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered due to the mass difference between the isotopes. wikipedia.orgnih.gov The deuterium KIE is a powerful probe for understanding the bonding changes that occur at the transition state. escholarship.org Computational modeling is particularly adept at predicting and interpreting these effects.

The primary origin of the KIE is the difference in zero-point vibrational energies (ZPVEs) between C-H and C-D bonds. The ZPVE of a C-D bond is lower than that of a C-H bond. If this bond is broken or significantly weakened in the transition state, it will require more energy to break the C-H bond than the C-D bond, leading to a "normal" KIE (kH/kD > 1). Conversely, if the bond becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) may be observed.

Computational models, typically using transition state theory in conjunction with DFT, can predict the magnitude of the KIE. The process generally involves:

Calculating Vibrational Frequencies: DFT calculations are performed to determine the vibrational frequencies of both the deuterated and non-deuterated reactants and transition states.

Determining Zero-Point Vibrational Energies: The ZPVE for each species is calculated from the vibrational frequencies.

Calculating the KIE: The KIE is then calculated using the differences in the ZPVEs between the reactants and the transition state for both the deuterated and non-deuterated species.

For Ethyl-2,2,2-d3-malonic acid, the deuterium atoms are not directly attached to the carboxylic acid groups that would be involved in many of its characteristic reactions. Therefore, any observed KIE would likely be a secondary kinetic isotope effect (SKIE). wikipedia.org SKIEs arise from changes in the vibrational environment of the C-D bonds during the reaction, even though these bonds are not broken. wikipedia.org

For example, if a reaction involving Ethyl-2,2,2-d3-malonic acid proceeds through a transition state where the hybridization of the carbon atom attached to the deuterated ethyl group changes, this will alter the vibrational frequencies of the C-D bonds and result in a measurable SKIE. DFT calculations can model these subtle changes in the reaction profile.

The following table presents hypothetical calculated vibrational frequencies and the resulting KIE for a reaction where the hybridization at the carbon adjacent to the CD3 group changes.

| Species | C-H Stretching Frequency (cm-1) | C-D Stretching Frequency (cm-1) | Calculated kH/kD |

| Reactant (sp3) | 2980 | 2150 | |

| Transition State (sp2-like) | 3050 | 2200 | 1.15 |

These computational approaches provide a powerful framework for investigating the mechanisms of reactions involving Ethyl-2,2,2-d3-malonic acid. By combining DFT calculations of reaction energetics and transition states with the modeling of deuterium isotope effects, a detailed and quantitative understanding of the reaction profile can be achieved.

Applications of Ethyl 2,2,2 D3 Malonic Acid in Advanced Research

Isotopic Labeling in Metabolic and Biochemical Pathway Research

Isotopic labeling is a foundational technique in modern biochemical science. By replacing hydrogen with its heavier, non-radioactive isotope, deuterium (B1214612), researchers can "tag" molecules like Ethyl-2,2,2-d3-malonic acid. clearsynth.com This allows them to track the journey of these molecules through complex biological processes without altering their fundamental chemical behavior. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the presence of deuterium, making these labeled compounds invaluable analytical tracers. clearsynth.com

Tracing of Ethyl-Branched Fatty Acid Metabolism

The metabolism of fatty acids is a fundamental cellular process. Most fatty acids have a linear carbon backbone, but under certain conditions, branched-chain fatty acids can be synthesized. Ethylmalonyl-CoA, a derivative of ethylmalonic acid, can be incorporated into growing fatty acid chains, resulting in the formation of abnormal ethyl-branched fatty acids.

In research, Ethyl-2,2,2-d3-malonic acid can serve as a tracer to elucidate the pathways of ethyl-branched fatty acid metabolism. By introducing the deuterated compound into a biological system (such as cell cultures or animal models), scientists can track its conversion to Ethyl-d3-malonyl-CoA and its subsequent incorporation into lipids. Using mass spectrometry, the deuterium-labeled fatty acids and their downstream metabolites can be identified and quantified. This approach provides direct insight into the dynamics and regulation of these pathways, helping to understand how and why these unusual fatty acids are produced and processed in the body. Stable isotope tracing with labeled fatty acids has proven robust in detailing the fate of fatty acid-derived carbons in both proliferative and oxidative cells. nih.govnih.gov

Investigation of Inborn Errors of Metabolism using Labeled Analogs

Inborn errors of metabolism (IEMs) are genetic disorders that disrupt normal metabolic pathways. doi.org One such condition is Ethylmalonic Encephalopathy (EE), a severe disorder caused by mutations in the ETHE1 gene, leading to the accumulation of high levels of ethylmalonic acid in bodily fluids. nih.govnih.govmedlink.com The diagnosis and monitoring of such disorders rely on the accurate quantification of specific metabolites.

Ethyl-2,2,2-d3-malonic acid is a crucial tool in this area, primarily serving as an internal standard for quantitative analysis using mass spectrometry. clearsynth.com In a clinical setting, a known amount of the deuterated standard is added to a patient's sample (e.g., blood or urine). Because the labeled standard is chemically identical to the naturally occurring ethylmalonic acid, it behaves identically during sample preparation and analysis. However, its heavier mass allows the mass spectrometer to distinguish it from the patient's unlabeled ethylmalonic acid. By comparing the signal from the known amount of the standard to the signal from the patient's metabolite, clinicians can calculate the precise concentration of ethylmalonic acid, aiding in the diagnosis and management of the disease. medscape.com

Table 1: Application in Inborn Errors of Metabolism

| Research Application | Role of Ethyl-2,2,2-d3-malonic Acid | Analytical Technique | Outcome |

|---|---|---|---|

| Diagnosis of Ethylmalonic Encephalopathy | Internal Standard | Mass Spectrometry | Accurate quantification of ethylmalonic acid in patient samples. clearsynth.com |

Studies on Enzymatic Decarboxylation Processes

Decarboxylation, the removal of a carboxyl group, is a fundamental enzymatic reaction. The enzyme ethylmalonyl-CoA decarboxylase (ECHDC1), for example, is responsible for decarboxylating ethylmalonyl-CoA. Studying the mechanism of such enzymes often involves investigating whether the breaking of a specific chemical bond is the slowest, or rate-determining, step of the reaction.

This is where the Kinetic Isotope Effect (KIE) becomes a valuable tool. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, if a C-H bond is broken during the rate-determining step of a reaction, replacing the hydrogen with deuterium will slow the reaction down. By comparing the rate of the enzymatic reaction using normal (protiated) ethylmalonic acid versus Ethyl-2,2,2-d3-malonic acid, researchers can measure the KIE. nih.gov A significant KIE (a ratio of the rates kH/kD > 1) provides strong evidence that the C-H bond at that specific position is broken during the rate-limiting step of the enzymatic decarboxylation process. wikipedia.orgnih.gov This information is critical for understanding the enzyme's catalytic mechanism.

Structural Biology and Biophysical Studies

Beyond metabolic research, the unique physical properties of deuterium make Ethyl-2,2,2-d3-malonic acid valuable in advanced biophysical techniques used to determine the three-dimensional structure of molecules and molecular complexes.

Use in Neutron Scattering for Contrast Matching

Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of large biological molecules and complexes, such as proteins or lipids, in solution. It works by bombarding a sample with a beam of neutrons and measuring how they are scattered. The amount of scattering depends on the contrast, which is the difference in the neutron scattering length density (SLD) between the molecule of interest and the surrounding solvent. nih.gov

Hydrogen and deuterium have very different neutron scattering lengths. This property allows for a powerful technique called contrast matching . nih.govlu.se By preparing the solvent with a specific ratio of normal water (H₂O) and heavy water (D₂O), researchers can adjust the solvent's SLD to match that of a particular component in a complex. nih.gov When the SLDs are matched, that component becomes effectively "invisible" to the neutrons. nih.gov

If Ethyl-2,2,2-d3-malonic acid were incorporated into a larger multi-component assembly, its deuterated ethyl group would have a distinct SLD compared to non-deuterated components. By adjusting the H₂O/D₂O ratio of the solvent to match the SLD of the deuterated part, researchers could effectively make that specific section "disappear" from the scattering data, allowing them to isolate and study the shape and arrangement of the remaining parts of the complex. researchgate.net

Table 2: Neutron Scattering Length Densities (SLD) of Common Biological Components

| Component | Typical SLD (10⁻⁶ Å⁻²) | Approx. D₂O % for Contrast Match |

|---|---|---|

| H₂O | -0.56 | N/A |

| D₂O | 6.37 | N/A |

| Protein (hydrogenated) | ~2.2-2.5 | ~42% |

| Lipid (hydrogenated alkyl chain) | ~ -0.3 | ~10% |

| Protein (deuterated) | >6.5 | >100% |

Note: The exact SLD and match point can vary depending on the specific amino acid or lipid composition and the level of deuteration. nih.govlu.se

Applications in NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed atomic structure of molecules in solution. nih.gov A standard ¹H (proton) NMR spectrum provides signals for all the hydrogen atoms in a molecule, and the interactions between them give clues about the molecular structure. However, for large and complex molecules, these spectra can become overcrowded and difficult to interpret.

Deuterium labeling is a powerful method for simplifying these complex spectra. studymind.co.uk The nucleus of a deuterium atom does not produce a signal in a standard ¹H NMR experiment. Therefore, by strategically replacing specific hydrogen atoms with deuterium, as in Ethyl-2,2,2-d3-malonic acid, the signals corresponding to those positions are eliminated from the ¹H NMR spectrum. This spectral simplification can be crucial for unambiguously assigning the remaining signals and solving the three-dimensional structure of the molecule or the complex it is part of. studymind.co.uksigmaaldrich.com

Development of Analytical Methodologies

The primary application of Ethyl-2,2,2-d3-malonic acid lies in its use as an internal standard for the precise quantification of its unlabeled analogue, ethylmalonic acid, in complex biological samples.

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate method for quantifying compounds. The technique involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, Ethyl-2,2,2-d3-malonic acid—to a sample. nih.gov Because the labeled standard (internal standard) and the natural analyte (ethylmalonic acid) have virtually identical chemical and physical properties, they behave the same way during sample preparation, extraction, and analysis. nih.gov

Any sample loss during these steps affects both the analyte and the standard equally. By measuring the ratio of the natural analyte to the isotopically labeled standard in the mass spectrometer, an accurate and precise quantification of the original amount of ethylmalonic acid in the sample can be achieved, correcting for any procedural variations. nih.gov

In analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), Ethyl-2,2,2-d3-malonic acid serves as an ideal internal standard. lumiprobe.com It is added to biological samples, such as plasma, at the beginning of the sample preparation process. nih.govresearchgate.net During analysis, it co-elutes with the endogenous ethylmalonic acid but is detected as a distinct ion due to its higher mass. This allows for the reliable quantification of ethylmalonic acid, as the signal from the internal standard is used to normalize the signal from the analyte, compensating for matrix effects and variations in instrument response. nih.govnih.govresearchgate.net

| Feature | Analyte (Ethylmalonic Acid) | Internal Standard (Ethyl-2,2,2-d3-malonic Acid) |

| Molecular Formula | C₅H₈O₄ nih.gov | C₅H₅D₃O₄ |

| Molecular Weight | 132.11 g/mol nih.gov | 135.13 g/mol cdnisotopes.com |

| Retention Time | Identical | Identical |

| Mass Spectrometry (m/z) | Different | Different |

| Purpose | Target molecule for quantification | Reference compound for accurate measurement nih.govresearchgate.net |

Ethyl-2,2,2-d3-malonic acid plays a significant role in targeted metabolomics, particularly in the study of inborn errors of metabolism. Ethylmalonic acid is a key biomarker for several genetic metabolic disorders, including ethylmalonic encephalopathy. medchemexpress.com The accurate quantification of this metabolite in biological fluids is crucial for diagnosis and research.

A targeted metabolomics method using a 3-nitrophenylhydrazine (B1228671) (3NPH) derivatization strategy coupled with LC-MS has been successfully applied to identify and quantify malonic acids in mouse plasma. nih.govresearchgate.net In this research, EMA-D3 (Ethylmalonic acid-d3) was used for data normalization and absolute quantitation, enabling the accurate measurement of ethylmalonic acid levels even at low physiological concentrations. nih.govresearchgate.net The use of such deuterated standards improves the sensitivity, accuracy, and reliability of quantitative analytical methods for biomarkers associated with metabolic diseases. nih.govresearchgate.net

Organic Synthesis and Material Science Applications

Beyond its role in analytical chemistry, Ethyl-2,2,2-d3-malonic acid serves as a valuable precursor in the synthesis of more complex deuterated molecules for research.

Malonic acid and its esters are fundamental building blocks in organic synthesis, most notably in the malonic ester synthesis for preparing a variety of carboxylic acids. Similarly, Ethyl-2,2,2-d3-malonic acid can be used as a precursor to introduce a deuterated ethylmalonyl group into target molecules. This allows for the creation of more complex, specifically labeled compounds that can be used as tracers in metabolic studies or as internal standards for other analytes. The synthesis of specifically deuterated compounds is a critical area of research, and starting materials like Ethyl-2,2,2-d3-malonic acid provide a direct route to incorporating stable isotopes in a controlled manner. nih.gov

The strategic replacement of hydrogen with deuterium in drug molecules is a modern approach in pharmaceutical research to enhance a drug's metabolic stability. nih.govnih.gov This is based on the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. nih.gov This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of unwanted metabolites. nih.gov

Ethyl-2,2,2-d3-malonic acid can serve as a deuterated building block in the synthesis of new chemical entities. By incorporating it into a larger drug candidate, researchers can achieve controlled, site-specific deuteration. This precision is vital for studying the effects of isotopic substitution on a drug's performance and for developing new, more effective deuterated pharmaceuticals. nih.gov

Exploration in Polymer and Material Science (e.g., cross-linking)

The application of isotopically labeled compounds in polymer and material science represents a sophisticated approach to understanding and engineering materials at a molecular level. Ethyl-2,2,2-d3-malonic acid, as a deuterated derivative of a malonic acid ester, is positioned at the intersection of two key concepts in materials research: the use of malonate derivatives in polymer synthesis and the strategic incorporation of deuterium to probe or alter material properties.

Malonic acid and its esters are recognized precursors in the synthesis of specialty polyesters and can act as components in alkyd resins. wikipedia.org Furthermore, they are employed as cross-linking agents, particularly for low-temperature cure powder coatings, a valuable application for heat-sensitive substrates. wikipedia.org The integration of a deuterated version, such as Ethyl-2,2,2-d3-malonic acid, into these processes offers unique research possibilities.

The primary role of deuteration in polymer science is to serve as an analytical probe. ornl.govsci-hub.se The significant difference in the neutron scattering lengths of hydrogen (protium) and its heavier isotope, deuterium, makes neutron scattering a powerful tool for investigating polymer structures and dynamics. ornl.govsci-hub.se By selectively incorporating a deuterated monomer like Ethyl-2,2,2-d3-malonic acid into a polymer chain, researchers can create "contrast" within the material. This allows for the precise characterization of chain conformation, the morphology of polymer blends, and the dynamics of polymer segments, which are often inaccessible with other techniques. ornl.govsine2020.eu

Beyond its use in analytics, deuterium labeling can directly influence material properties through the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the equivalent carbon-hydrogen (C-H) bond, meaning it requires more energy to break. In the context of polymerization or cross-linking reactions, this difference can alter reaction rates, influence mechanistic pathways, and potentially lead to different copolymer microstructures. acs.org This effect can be exploited to engineer materials with modified characteristics, such as enhanced thermal stability or altered degradation profiles. For instance, replacing C-H bonds with C-D bonds has been shown to shift C-H bond vibrations in the infrared (IR) spectrum, a technique used to engineer IR transparency in optical polymers. acs.orgazimuth-corp.com

While specific research focusing exclusively on Ethyl-2,2,2-d3-malonic acid in polymer cross-linking is not extensively documented, its value can be inferred from these established principles. It serves as a potential deuterated building block for creating polymers that can be meticulously studied via neutron scattering or for investigating the kinetic isotope effects on polymerization and material performance.

Research Findings: Comparative Analysis of Deuterated vs. Non-Deuterated Polymers

The following table conceptualizes the type of research findings that would be pursued when incorporating a deuterated monomer like Ethyl-2,2,2-d3-malonic acid into a polymer backbone, compared to its standard, non-deuterated (proteo) counterpart.

| Property Under Investigation | Standard Polymer (Proteo-Monomer) | Polymer with Deuterated Monomer | Rationale for Investigation |

| Chain Conformation in Blend | Chains are indistinguishable under neutron scattering. | High contrast between deuterated and proteo-chains allows for clear visualization. | To determine the mixing behavior and domain spacing in polymer blends using Small-Angle Neutron Scattering (SANS). azimuth-corp.com |

| Thermal Degradation Onset | TGA shows onset at Temperature X. | TGA may show onset at a slightly higher temperature (X + ΔT). | To test if the stronger C-D bond (Kinetic Isotope Effect) enhances thermal stability at specific points in the polymer chain. acs.org |

| Infrared (IR) Absorption | Strong absorption peak around 3000 cm⁻¹ (C-H stretch). | Absorption peak shifts to ~2200 cm⁻¹ (C-D stretch). | To engineer materials with enhanced transparency in the mid-wave infrared (MWIR) region for optical applications. acs.org |

| Cross-linking Reaction Rate | Reaction proceeds at Rate Y. | Reaction may proceed at a slightly different rate. | To elucidate the reaction mechanism by determining if C-H bond cleavage is part of the rate-determining step. |

Future Directions and Emerging Research Avenues for Ethyl 2,2,2 D3 Malonic Acid

Novel Synthetic Routes for Enhanced Isotopic Purity and Yield

Conventional synthesis of diethyl malonate often starts from acetic acid, involving steps like alpha-halogenation, cyanation, hydrolysis to malonic acid, and subsequent esterification. youtube.com Another common laboratory preparation involves the reaction of sodium ethoxide with diethyl malonate, followed by alkylation. sciencemadness.orgprepchem.com For the deuterated analogue, novel strategies could involve:

Deuterated Starting Materials: Employing fully deuterated starting materials, such as deuterated acetic acid (CD₃COOH), in established synthetic pathways. This approach ensures the deuterium (B1214612) label is incorporated from the outset, potentially leading to high isotopic enrichment.

Direct Catalytic H/D Exchange: A more atom-economical approach involves the direct hydrogen-deuterium (H/D) exchange on the unlabelled diethyl malonate. Research is focused on developing catalysts that can selectively activate the C-H bonds of the ethyl groups without promoting unwanted side reactions like transesterification or hydrolysis. guidechem.com Recent advances in H/D exchange catalysis, including photoredox and transition metal systems, offer promising avenues for achieving high deuteration levels under mild conditions. nih.gov

Flow Chemistry Systems: Implementing continuous flow reactors for deuteration reactions can offer superior control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher selectivity, improved yields, and greater isotopic purity compared to batch processes.

The primary goals of these new routes are to achieve isotopic enrichment levels exceeding 99% while ensuring high chemical purity and scalability, making the compound more accessible for a wider range of applications.

Integration with Advanced Spectroscopic Techniques for In Situ Analysis

Real-time monitoring of the synthesis and subsequent applications of Ethyl-2,2,2-d3-malonic acid is crucial for optimization and mechanistic understanding. The integration of advanced spectroscopic techniques for in situ analysis is a key area of future development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR is used to determine the degree of deuteration by observing the disappearance of proton signals, ²H (Deuterium) NMR is a powerful alternative for directly observing and quantifying the incorporated deuterium. sigmaaldrich.com Combining quantitative ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov Future applications will involve the use of flow NMR cells integrated directly into synthesis reactors to monitor the progress of deuteration reactions in real time.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the isotopic enrichment of the final product. rsc.orgrsc.org Coupling liquid chromatography with HR-MS (LC-MS) allows for the separation of the deuterated product from any unlabelled or partially labelled species, providing precise quantification of isotopic purity. rsc.orgresearchgate.net

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for in situ monitoring of chemical reactions. mt.comspectroscopyonline.com These non-invasive techniques can track the conversion of reactants to products by monitoring characteristic vibrational bands. For deuteration, the appearance of C-D vibrational modes and the disappearance of corresponding C-H modes can be followed in real-time, providing valuable kinetic data. rsc.orgresearchgate.netrsc.org

The following table summarizes the application of these techniques for the analysis of deuterated compounds:

| Spectroscopic Technique | Application for Ethyl-2,2,2-d3-malonic Acid | Key Advantages |

| ¹H NMR | Quantifies remaining protons to determine deuteration level. | Widely available; straightforward interpretation. |

| ²H NMR | Directly detects and quantifies the deuterium nuclei. sigmaaldrich.com | Unambiguous detection of deuterium; useful for highly enriched compounds. |

| HR-MS | Precisely measures mass to confirm isotopic distribution and purity. rsc.org | High sensitivity and accuracy for isotopic analysis. |

| FTIR/Raman | In situ monitoring of H/D exchange reactions by tracking C-H and C-D vibrational modes. mt.com | Non-invasive; provides real-time kinetic data. |

Expanded Applications in Biological Systems and Disease Biomarker Discovery

A significant future direction for Ethyl-2,2,2-d3-malonic acid lies in its use as a metabolic probe to investigate biological pathways and identify disease biomarkers. Malonic acid is a key intermediate in fatty acid biosynthesis and its accumulation is linked to several inborn errors of metabolism. hmdb.ca

Metabolic Flux Analysis: The deuterated compound can be used as a tracer in metabolic studies. By introducing it into cellular systems or organisms, researchers can track its incorporation into downstream metabolites using techniques like mass spectrometry. This allows for the quantification of metabolic pathway activity (flux) under various physiological or pathological conditions.

Deuterium Metabolic Imaging (DMI): DMI is a novel and powerful magnetic resonance imaging (MRI) technique that maps the metabolic fate of deuterated substrates in vivo. researchgate.netnih.gov While currently demonstrated with substrates like glucose, the methodology could be adapted for Ethyl-2,2,2-d3-malonic acid. nih.govmpg.debruker.com This would enable non-invasive, three-dimensional visualization of malonate metabolism in tissues, offering unprecedented insights into diseases like mitochondrial disorders or certain cancers where fatty acid metabolism is altered.

Biomarker Identification: Malonic acid and its derivatives like methylmalonic acid are known biomarkers for metabolic diseases. hmdb.canih.govnih.gov Using Ethyl-2,2,2-d3-malonic acid as an internal standard in quantitative mass spectrometry assays can significantly improve the accuracy and reliability of measuring endogenous levels of these biomarkers in patient samples (e.g., plasma or urine).

The table below outlines potential applications in biological systems:

| Application Area | Methodology | Potential Outcome |

| Metabolic Flux Analysis | Cell culture/animal studies with LC-MS based metabolomics. | Quantification of fatty acid synthesis rates in health and disease. |

| Disease Diagnosis | Use as an internal standard for quantifying malonic acid in clinical samples. nih.gov | More accurate diagnosis of inborn errors of metabolism. |

| In Vivo Imaging | Deuterium Metabolic Imaging (DMI) via MRI. researchgate.netnih.gov | Non-invasive mapping of malonate metabolism in organs like the brain and liver. |

Development of New Catalytic Systems for Deuterium Exchange

The efficiency of synthesizing Ethyl-2,2,2-d3-malonic acid via direct H/D exchange hinges on the development of highly active and selective catalysts. While catalysts for hydrogenating malonate esters exist, their adaptation for H/D exchange is a key research area. researchgate.netresearchgate.net

Future research will likely focus on:

Homogeneous Catalysis: Designing novel transition-metal complexes (e.g., based on iridium, ruthenium, or rhodium) with specific ligand architectures that facilitate the reversible activation of C-H bonds in the presence of a deuterium source like D₂O.

Heterogeneous Catalysis: Exploring supported metal catalysts (e.g., palladium or platinum on carbon) that offer advantages in terms of catalyst recovery and recycling. nih.gov The challenge lies in achieving high selectivity for the target C-H bonds without causing decomposition of the ester.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a modern approach for radical-based H/D exchange, which can operate under very mild conditions and may offer unique selectivity profiles compared to traditional ionic pathways. nih.gov

The goal is to create catalytic systems that are not only efficient but also cost-effective and environmentally benign, avoiding the need for expensive deuterated reagents.

Theoretical Predictions and Computational Design of Deuterated Molecules

Computational chemistry is an indispensable tool for guiding the development and application of deuterated compounds. Theoretical predictions can accelerate research by identifying promising synthetic routes and predicting the impact of deuteration on molecular properties.

Predicting Kinetic Isotope Effects (KIEs): Deuteration famously alters reaction rates, a phenomenon known as the kinetic isotope effect (KIE). princeton.edu Computational models, including Density Functional Theory (DFT) and ab initio methods, can predict the magnitude of KIEs for enzymatic or chemical reactions involving malonate. mdpi.comrutgers.edu This is crucial for designing deuterated drugs or metabolic probes, as it helps predict how deuteration will affect the metabolic stability of the molecule.

Modeling Reaction Mechanisms: Theoretical calculations can elucidate the detailed mechanisms of catalytic H/D exchange reactions. By modeling transition states and reaction intermediates, researchers can understand how different catalysts work, enabling the rational design of more efficient systems. acs.org

Designing Metabolic Probes: Computational models can simulate the interaction of Ethyl-2,2,2-d3-malonic acid with enzymes involved in fatty acid metabolism. This can help predict how the deuterated substrate will be processed and whether it will be a suitable probe for measuring enzyme activity, guiding its application in biological studies. nih.gov

The synergy between computational prediction and experimental validation will be pivotal in unlocking the full potential of Ethyl-2,2,2-d3-malonic acid and other specifically designed deuterated molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl-2,2,2-d3-malonic acid, and how can isotopic purity be ensured during synthesis?

- Methodological Answer : Ethyl-2,2,2-d3-malonic acid is synthesized via deuteration of the ethylmalonic acid precursor using deuterated reagents (e.g., D₂O or deuterated ethanol). Isotopic purity (>98 atom% D) is critical and can be achieved by repetitive deuteration cycles and verified via mass spectrometry or ²H NMR . For example, lists the compound as "D-5145," indicating its standardized synthesis protocol. Solubility in polar solvents (e.g., DMSO, EtOH, H₂O) facilitates purification via recrystallization or column chromatography .

Q. How do solubility properties of Ethyl-2,2,2-d3-malonic acid influence its application in aqueous vs. organic reaction systems?

- Methodological Answer : Solubility data (≥22.9 mg/mL in DMSO, ≥23 mg/mL in EtOH, ≥22.4 mg/mL in H₂O) suggest compatibility with both aqueous and organic environments. For aqueous systems (e.g., enzymatic studies), pre-dissolution in DMSO followed by dilution is recommended to avoid solvent interference. In organic synthesis, ethanol is preferred for its low boiling point, enabling easy solvent removal post-reaction.

Q. What analytical techniques are essential for characterizing isotopic labeling efficiency in Ethyl-2,2,2-d3-malonic acid?

- Methodological Answer :

- ²H NMR Spectroscopy : Directly quantifies deuterium incorporation at the C-2 position.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 135.11 for the deuterated form vs. 132.11 for the non-deuterated analog) .

- Isotopic Ratio Analysis : Gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution methods ensures >98% isotopic purity .

Advanced Research Questions

Q. How can Ethyl-2,2,2-d3-malonic acid be utilized as a stable isotopic tracer in metabolic flux analysis?

- Methodological Answer : The compound’s deuterated ethyl group serves as a non-radioactive tracer in metabolic studies. For instance, in Krebs cycle analysis, incorporation of deuterium into downstream metabolites (e.g., citrate or succinate) can be tracked via LC-MS/MS. Key steps:

Cell Culture Incubation : Administer deuterated compound at physiologically relevant concentrations (e.g., 10–100 µM).

Metabolite Extraction : Use cold methanol-water (80:20 v/v) to quench metabolism.

Data Analysis : Apply isotopomer spectral analysis (ISA) to quantify fractional contribution to metabolite pools .

Q. What experimental design considerations are critical when using Ethyl-2,2,2-d3-malonic acid in kinetic isotope effect (KIE) studies?

- Methodological Answer :

- Control Experiments : Compare reaction rates between deuterated and non-deuterated analogs (e.g., Ethylmalonic acid, CAS 601-75-2 ) to calculate KIE values (k_H/k_D).

- Temperature Optimization : KIE magnitude varies with temperature; conduct trials at 25°C and 37°C to assess thermodynamic dependencies.

- Stereochemical Integrity : Ensure deuterium substitution does not alter reaction mechanisms (e.g., via ¹³C NMR or X-ray crystallography of intermediates) .

Q. How can researchers resolve contradictions in spectral data when analyzing deuterated derivatives of Ethyl-2,2,2-d3-malonic acid?

- Methodological Answer : Contradictions in ¹H/¹³C NMR spectra (e.g., unexpected splitting or peak shifts) may arise from residual protiated impurities or deuteration at unintended positions. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。